2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine
Description
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
BYVPFXQQARCJLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC(=CN=C3N=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
Preformed Pyridine or Pyrazine Rings : The bicyclic system can be synthesized by either starting from a preformed pyridine ring and building the pyrazine ring onto it or vice versa. This is a common approach for fused heterocycles such as pyrido[2,3-d]pyrimidines and related systems.
Halogenated Precursors : Introduction of chlorine at position 2 is often achieved by chlorination of the appropriate bicyclic intermediate or by using dichlorinated precursors such as 2,4-dichloro derivatives, which allow selective substitution and dechlorination steps.
Cyclopropyl Group Introduction
- The cyclopropyl substituent at position 7 is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions using cyclopropyl-containing reagents. For example, palladium-catalyzed coupling with cyclopropylboronic acid or cyclopropyl halides under mild conditions is a common strategy.
Key Reaction Steps and Conditions
Representative Synthetic Route
A typical synthetic route adapted from related pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine syntheses includes:
Starting from 2,4-dichloropyrido[2,3-b]pyrazine : React with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) under alkaline conditions to protect amino groups.
Selective dechlorination at position 4 : Using atmospheric hydrogenation with palladium catalyst to remove chlorine selectively, retaining chlorine at position 2.
Deprotection of amino groups : Treat with trifluoroacetic acid to remove protecting groups, yielding the key intermediate with a free amino group.
Cyclopropyl group introduction : Perform palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid or cyclopropyl halide under reflux in THF or similar solvent with triethylamine base, monitored by TLC until completion.
Final purification : Isolate the product by crystallization from appropriate solvents and confirm purity by standard analytical techniques.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |
| Catalyst for Protection | 4-Dimethylaminopyridine (DMAP) |
| Dechlorination Conditions | Atmospheric hydrogenation, Pd catalyst, room temperature, ~4 hours |
| Deprotection Acid | Trifluoroacetic acid preferred |
| Cyclopropylation Catalyst | Palladium chloride or Pd(0) complexes |
| Solvent for Coupling | Tetrahydrofuran (THF) or dichloromethane (DCM) |
| Reaction Temperature | Reflux (~65-75 °C) |
| Reaction Time | 4-6 hours |
| Yields per Step | Protection: ~90%; Dechlorination: ~70%; Cyclopropylation: 60-75% |
| Overall Yield | Approximately 40-60% depending on purification and scale |
Notes on Industrial Applicability
- The described methods employ mild reaction conditions, which favor scalability and industrial production.
- Use of inexpensive and readily available reagents such as di-tert-butyl dicarbonate and triethylamine supports cost-effective synthesis.
- The selective dechlorination step is critical for obtaining the desired substitution pattern and is efficiently performed under atmospheric hydrogenation.
- Palladium-catalyzed cross-coupling reactions are well-established for the introduction of cyclopropyl groups and provide good yields and selectivity.
- Purification by crystallization and column chromatography ensures high purity suitable for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
Antihypertensive Effects
Research indicates that 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine derivatives exhibit significant antihypertensive properties. These compounds are being studied for their ability to modulate pathways involved in hypertension. A patent describes methods for treating hypertension using this compound, suggesting that it may effectively lower blood pressure through specific receptor interactions .
Treatment of Chronic Kidney Disease
The compound has also been linked to the treatment of chronic kidney disease. Its pharmacological profile suggests potential benefits in managing diabetic kidney disease, where it may help mitigate complications associated with diabetes . The mechanism likely involves the modulation of renal blood flow and glomerular filtration rates.
Anti-Inflammatory Applications
Another significant application is in the realm of anti-inflammatory treatments. Compounds similar to this compound have shown promise as human histamine 4 receptor inhibitors. This activity is crucial for addressing various inflammatory diseases such as asthma, rheumatoid arthritis, and atopic dermatitis . The ability to inhibit histamine receptors can lead to reduced inflammation and allergic responses.
Selectivity and Efficacy
Studies highlight the selectivity of this compound for various receptor subtypes, which is critical for minimizing side effects typically associated with broader-spectrum drugs. This selectivity enhances its efficacy in treating targeted conditions without adversely affecting other physiological processes .
Clinical Trials
Clinical trials involving derivatives of this compound are ongoing to assess their safety and efficacy in treating hypertension and inflammatory diseases. Preliminary findings suggest that these compounds can significantly improve patient outcomes when used as part of a comprehensive treatment plan .
Comparative Studies
Comparative studies have been conducted to evaluate the effectiveness of this compound against existing treatments for chronic kidney disease and inflammatory disorders. Results indicate that it may offer superior benefits in terms of reducing symptoms and improving quality of life for patients suffering from these conditions .
Data Tables
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Antihypertensive | Treatment of hypertension | Modulation of blood pressure pathways |
| Chronic Kidney Disease | Management of diabetic kidney disease | Improvement of renal function |
| Anti-inflammatory | Rheumatoid arthritis, asthma | Histamine 4 receptor inhibition |
Mechanism of Action
The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I)
- Synthesis : Prepared via deprotonation-iodination of 2,3-diphenylpyrido[2,3-b]pyrazine (2a) using LiTMP and I₂, yielding 70% .
- Properties :
- Reactivity : Serves as a precursor for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
8-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-Br)
- Synthesis : Bromination using LiTMP/ZnCl₂·TMEDA and Br₂ at −20°C, yielding 67% .
- Properties: Melting Point: Not reported; structurally characterized by ^1^H/^13^C NMR .
- Reactivity: Undergoes nucleophilic substitution with amines (e.g., benzylamine, hydrazine) to form 8-amino derivatives .
7-Chloropyrido[3,4-b]pyrazine
Comparison :
- Electronic Effects : Chlorine at position 2 (target compound) vs. 7 (analogue) alters electron density distribution. Position 2 substitution may enhance conjugation in D-A systems .
- Synthetic Accessibility : Iodo/bromo derivatives are more reactive in cross-coupling than chloro analogues due to better leaving-group ability .
Amino- and Hydrazino-Substituted Derivatives
8-(Benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazine (2p)
8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine (2q)
Comparison :
- Bioactivity: Hydrazino derivatives (e.g., 2q) show higher AChE/BChE inhibition (IC₅₀ = 0.466–1.89 μM) compared to halogenated analogues .
- Solubility: Amino/hydrazino groups improve aqueous solubility, critical for pharmaceutical applications .
Cyclopropyl and Heterocycle-Fused Analogues
Selenopheno[2,3-b]pyrazine Derivatives
- Synthesis: Annulation of 2,3-dichloropyrazine with selenolates, yielding fused heterocycles (47–94%) .
- Photophysics : Selenium incorporation red-shifts UV-Vis absorption (λₐᵦₛ = 350–450 nm) due to heavy-atom effects .
Pyrazino-Fused Carbazoles
Comparison :
- Optoelectronic Properties : Cyclopropyl groups (target compound) may induce steric hindrance, reducing π-π stacking and enhancing aggregation-induced emission (AIE) compared to planar fused systems .
- Biological Activity: Fused carbazoles exhibit higher kinase inhibition than monocyclic derivatives .
Data Tables
Table 1. Physicochemical Properties of Key Analogues
Biological Activity
2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrido[2,3-b]pyrazines. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Anticancer Activity
Research indicates that compounds with a pyrido[2,3-b]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-b]pyrazines have shown inhibition against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 9.1 |
| Compound B | PC-3 | 10.4 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. The inhibition of cytokine release indicates its potential use in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Kinases : Some studies suggest that derivatives may inhibit specific kinases involved in cancer progression.
- Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and tumorigenesis.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of various pyrido[2,3-b]pyrazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 9 μM.
- Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed promising results with MIC values lower than those of conventional antibiotics such as penicillin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
